Marneral -

Marneral

Catalog Number: EVT-1593905
CAS Number:
Molecular Formula: C30H50O
Molecular Weight: 426.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Marneral is a triterpenoid and aldehyde that is 3-cyclohexylpropanal in which the cyclohexyl group is substituted by methyl groups at positions 2 and 3, by an (E,E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl group at position 2, and by a propan-2-ylidene group at position 6 (the 1S,2R,3R-enantiomer). It is a triterpenoid and an aldehyde.
Source

Marneral is predominantly sourced from Arabidopsis thaliana, where it has been studied extensively. The identification of marneral synthase 1 (MRN1) has provided insights into its biosynthesis and functional roles within the plant . Additionally, marneral has been linked to other plant species, indicating its broader significance in plant biochemistry .

Classification

Marneral is classified as a triterpenoid, a class of chemical compounds derived from terpenes. Triterpenoids are characterized by their complex structures and diverse biological activities, making them important in various ecological and physiological contexts.

Synthesis Analysis

Methods

The synthesis of marneral involves several enzymatic steps starting from the common precursor 2,3-oxidosqualene. The key enzyme responsible for the cyclization of this precursor into marneral is marneral synthase. This enzyme catalyzes the formation of marneral through a series of cyclizations, hydride shifts, and methyl migrations .

Technical Details

  1. Enzymatic Pathway: The biosynthetic pathway begins with 2,3-oxidosqualene, which is converted into marneral by marneral synthase.
  2. Gene Expression: The expression of MRN1 is regulated during various developmental stages of the plant, particularly in apical meristems where growth occurs .
  3. Knock-out Studies: Studies using Arabidopsis mutants lacking MRN1 have demonstrated impaired growth and developmental anomalies, underscoring the enzyme's critical role in synthesizing marneral .
Molecular Structure Analysis

Structure

The molecular structure of marneral is characterized by its complex arrangement of carbon rings typical of triterpenoids. It consists of multiple fused rings that contribute to its stability and biological activity.

Data

  • Molecular Formula: C30H50O
  • Molecular Weight: Approximately 426.71 g/mol
  • Structural Features: Marneral exhibits a unique arrangement that includes several stereocenters, contributing to its specific biological functions.
Chemical Reactions Analysis

Reactions

Marneral undergoes various chemical reactions within the plant system:

  1. Cyclization Reactions: The conversion of 2,3-oxidosqualene to marneral involves cyclization reactions facilitated by marneral synthase.
  2. Oxidation Reactions: Enzymes like cytochrome P450 oxidases may further modify marneral to produce related compounds such as marnerol .
  3. Metabolic Pathways: Marneral is part of a larger metabolic network involving other triterpenoids and sterols.

Technical Details

The specific reactions include:

  • Enzymatic cyclization leading to ring formation.
  • Hydride shifts that rearrange molecular bonds.
  • Methyl migrations that alter the carbon skeleton.
Mechanism of Action

Process

The mechanism by which marneral exerts its effects on plant growth involves:

  1. Regulatory Roles: Marneral influences gene expression related to growth and development.
  2. Cellular Functions: It affects cell expansion and elongation through interactions with cellular membranes and signaling pathways.
  3. Developmental Stages: Its synthesis is upregulated during critical developmental phases such as flowering and embryogenesis .

Data

Research indicates that alterations in marneral levels can lead to observable phenotypic changes in plants, demonstrating its importance in regulating growth processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Marneral typically appears as a colorless or pale yellow liquid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Marneral is relatively stable under standard conditions but can be sensitive to light and heat.
  • Reactivity: It can undergo oxidation and other chemical modifications depending on environmental conditions.

Relevant Data or Analyses

Studies have shown that variations in environmental factors can influence the biosynthesis of marneral, affecting its concentration and availability within plants .

Applications

Scientific Uses

Marneral has several applications in scientific research:

  1. Plant Biology Studies: It serves as a model compound for studying triterpenoid biosynthesis and regulation.
  2. Pharmacological Research: Due to its biological activities, researchers are exploring potential medicinal uses for compounds derived from marneral.
  3. Synthetic Biology: Advances in synthetic biology aim to manipulate the biosynthetic pathways of marneral for enhanced production or novel derivatives .
Introduction to Marneral in Plant Specialized Metabolism

Marneral is a triterpenoid compound belonging to the class of specialized metabolites (formerly termed secondary metabolites) produced in the model plant Arabidopsis thaliana. Functionally, it is biosynthesized through the activity of a dedicated metabolic gene cluster (MGC) on chromosome 5, representing one of the most compact phytochemical biosynthetic pathways known in plants [3]. This cluster exemplifies the emerging paradigm of physical gene clustering in plant genomes for coordinated synthesis of ecologically relevant compounds, diverging from the historically assumed scattered distribution of metabolic pathway genes. Marneral and its derivatives contribute to chemical defense against biotic stressors like herbivores and pathogens, while potentially influencing abiotic stress responses and developmental signaling networks within the plant [1] [3]. Its study provides crucial insights into the evolution, regulation, and ecological integration of specialized metabolic pathways in plants.

Phylogenetic Distribution of Marneral-Producing Taxa

Taxonomic Occurrence and Cluster Conservation

The marneral biosynthetic cluster is evolutionarily restricted primarily to the Brassicaceae family, with its most detailed characterization established in A. thaliana. Within the Arabidopsis genus, comparative genomic analyses reveal the presence of homologs of the key marneral synthase gene (MRN1) in closely related species such as A. lyrata, A. arenosa, and A. halleri [5]. This suggests the cluster's origin predates the divergence of the Arabidopsis genus lineage approximately 3–5 million years ago (Mya). Notably, the marneral cluster exhibits remarkably low intraspecific structural variation across diverse A. thaliana accessions globally, unlike other triterpenoid clusters in the same genome (e.g., thalianol or arabidiol/baruol clusters) [3].

Table 1: Comparative Features of Triterpenoid Metabolic Gene Clusters in Arabidopsis thaliana

Cluster NameCore Size (kb)Key Signature GeneCopy Number Variation (CNV) LevelPopulation Fixation Status
Marneral~35 kbMRN1 (Marneral Synthase)Very LowFixed
Thalianol~45 kbTHAS1 (Thalianol Synthase)ModeratePredominant Compact Form
Arabidiol/Baruol~83 kbPEN1/BARS1 (Synthases)HighHighly Diverse
Tirucalladienol~47 kbPEN3 (Synthase)LowPartially Conserved

Evolutionary Mechanisms and Genomic Context

The evolutionary stability of the marneral cluster contrasts sharply with other A. thaliana MGCs. Population genomic studies surveying over 1000 accessions found the marneral cluster structure is virtually invariant [3]. This fixation suggests strong purifying selection acting on the cluster, likely driven by its critical and non-redundant ecological function. Several factors contribute to this stability:

  • Compact Genomic Architecture: The marneral cluster spans only ~35 kb, comprising just three core biosynthetic genes (MRN1, CYP71A16, and CYP705A12) with minimal intervening non-coding sequences (only three noncoding transcribed loci: AT5G00580, AT5G06325, AT5G06335) [3]. This compactness potentially minimizes susceptibility to disruptive structural rearrangements like unequal crossing-over.
  • Location in a Stable Genomic Region: While many MGCs reside in dynamic chromosomal regions rich in transposable elements (TEs) near telomeres or centromeres, the marneral cluster overlaps only moderately (52.8%) with known common copy number variant (CNV) regions in the A. thaliana genome. This is significantly lower than the thalianol cluster (100% CNV overlap) or the tirucalladienol cluster (79.6% CNV overlap) [3].
  • Absence of Recent Duplications: Unlike the arabidiol/baruol cluster, which exhibits large insertions containing divergent gene duplicates (e.g., CYP705A2 and BARS1 paralogs), the marneral cluster lacks evidence of recent duplication events contributing to structural plasticity [3].

The emergence of the cluster itself is attributed to duplication and neofunctionalization of ancestral genes involved in primary (sterol) metabolism, followed by their physical clustering via genomic rearrangements, potentially mediated by transposable element activity or unequal recombination. Subsequent subfunctionalization of the cytochrome P450 enzymes (CYP71A16 and CYP705A12) likely refined marneral’s structure and biological activity [1] [3].

Ecological and Evolutionary Significance of Marneral in Arabidopsis thaliana

Biological Function and Defense Roles

Marneral contributes directly to A. thaliana's chemical defense arsenal. While the precise ecological interactions mediated solely by marneral are still being elucidated, triterpenoids broadly function as:

  • Phytoanticipins and Phytoalexins: Providing constitutive and inducible defenses against microbial pathogens (bacteria, fungi, oomycetes) and herbivorous insects. Their antimicrobial activity often involves membrane disruption.
  • Deterrents and Antifeedants: Deterring herbivore feeding and oviposition.
  • Signal Molecules: Potentially modulating interactions with beneficial microbes or plant defense signaling pathways like those involving jasmonic acid (JA) or abscisic acid (ABA) [2].

The inducibility of the marneral cluster under stress is a key aspect of its ecological function. The long non-coding RNA (lncRNA) MARS, associated with the marneral cluster, modulates epigenetic reprogramming of the cluster in response to the stress hormone ABA. This reprogramming involves changes in chromatin conformation (e.g., histone modifications, nucleosome positioning) and DNA methylation, leading to altered cluster gene expression and ultimately marneral production during critical stages like seed germination under stress [2].

Evolutionary Adaptation and Environmental Interaction

The conservation of the marneral cluster across A. thaliana populations signifies its adaptive value. Its stability implies that the benefits conferred by marneral outweigh the costs of maintaining this dedicated genomic architecture. This adaptation likely involves:

  • Local Adaptation to Biotic Stress: Populations experiencing consistent pressure from specific pathogens or herbivores that marneral effectively deters or neutralizes would favor the maintenance of an intact, functional cluster.
  • Integration with Abiotic Stress Responses: The link between ABA signaling (a core regulator of abiotic stress responses like drought) and marneral cluster regulation via MARS lncRNA [2] suggests a potential role for marneral or its pathway intermediates in coordinating biotic and abiotic stress resilience. This integration provides an evolutionary advantage in fluctuating environments.
  • Energetic Efficiency: The compactness and coordinated regulation of the cluster likely represent an energetically efficient solution for producing a potent defense compound compared to pathways with dispersed genes requiring individual activation signals.

Table 2: Epigenetic Regulation Mechanisms Impacting the Marneral Cluster

Regulatory MechanismMolecular Players/FeaturesEnvironmental TriggerEffect on Marneral ClusterFunctional Outcome
Chromatin Remodeling & Histone Variant IncorporationARP6, H2A.Z, Nucleosome stabilityGeneral Stress?H2A.Z enrichment positively correlates with active expression; Reduced expression in arp6/h2a.z mutants [1]Coordinate gene activation within cluster
lncRNA-mediated Epigenetic ReprogrammingMARS lncRNA, Chromatin conformation, DNA methylationAbscisic Acid (ABA) [2]Modulates chromatin state (open/closed)Fine-tunes cluster expression in response to ABA (e.g., during seed germination under stress)
Transposon-derived Regulation (Paradigm)Inverted Repeats (IRs), siRNAs, Chromatin LoopingPathogen Infection (e.g., PTI/ETI) [6]Model from EFR locus: IR methylation → repressive loop; Infection → loop opening → gene activation → feedback loop via read-through transcript [6]Provides a potential mechanism for rapid, inducible, and self-attenuating cluster response

Epigenetic Regulation as an Evolutionary and Adaptive Tool

The involvement of epigenetic mechanisms in regulating the marneral cluster represents a sophisticated evolutionary strategy for environmental adaptation:

  • H2A.Z-Mediated Chromatin Dynamics: The histone variant H2A.Z, deposited by the SWR1 complex (involving ARP6), is crucial for normal expression of metabolic gene clusters in A. thaliana, including marneral. Enrichment of H2A.Z within cluster regions positively correlates with transcriptional activation. Mutations in ARP6 or genes encoding H2A.Z lead to reduced transcript levels of cluster genes, higher nucleosome stability (reduced turnover), and consequently, lower accumulation of specialized metabolites like marneral. This mechanism allows for localized chromatin decompaction, facilitating coordinated gene expression [1].
  • LncRNA and Chromatin Conformation: The ABA-responsive lncRNA MARS directly influences the three-dimensional chromatin architecture of the marneral cluster. By recruiting chromatin modifiers, MARS can induce a more open (active) or closed (repressive) chromatin state, acting as a molecular switch in response to environmental cues like abiotic stress during germination [2].
  • Potential Role of Transposon-Derived Elements: While not yet directly demonstrated for the marneral cluster itself, the presence of non-coding sequences, including potentially TE-derived elements within or near the cluster (like the intergenic transcribed loci), offers a plausible mechanism for regulation analogous to that seen near the EFR immune receptor gene [6]. In that model, an inverted repeat (IR) transposon controls local chromatin looping via siRNA-directed DNA methylation. Pathogen infection triggers loop opening and gene activation, followed by a feedback loop involving read-through transcription and siRNA production to reset chromatin to a repressive state. This provides a rapid, inducible, and self-attenuating response system – a paradigm that could extend to other inducible clusters like marneral [6].

These epigenetic layers provide A. thaliana with phenotypic plasticity – the ability to modulate marneral production efficiently in response to specific environmental challenges without permanent changes to the DNA sequence. This flexibility is crucial for survival in heterogeneous environments and represents a key evolutionary advantage conferred by the cluster and its regulatory apparatus.

Properties

Product Name

Marneral

IUPAC Name

3-[(1S,2R,3R)-2,3-dimethyl-6-propan-2-ylidene-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclohexyl]propanal

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-23(2)13-9-14-25(5)15-10-16-26(6)17-11-21-30(8)27(7)19-20-28(24(3)4)29(30)18-12-22-31/h13,15,17,22,27,29H,9-12,14,16,18-21H2,1-8H3/b25-15+,26-17+/t27-,29-,30-/m1/s1

InChI Key

VNBRFEUEYRHQBM-OPEBEUCHSA-N

Synonyms

marneral

Canonical SMILES

CC1CCC(=C(C)C)C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCC=O

Isomeric SMILES

C[C@@H]1CCC(=C(C)C)[C@H]([C@]1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCC=O

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